![molecular formula C22H23ClN2O4 B264802 methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B264802.png)
methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is not fully understood. However, it has been suggested that the compound inhibits the activity of specific enzymes that are involved in inflammation and pain. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, indicating its potential use as a pain medication. Additionally, the compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, and high yields can be obtained using the optimized synthesis method. Additionally, the compound has been extensively studied for its mechanism of action, making it a useful tool for researchers studying inflammation, pain, and cancer. However, one limitation is that the compound has not been extensively studied in humans, and its safety and efficacy are not fully understood.
Zukünftige Richtungen
There are several future directions for research on methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate. One direction is to further study the compound's mechanism of action and its potential use as a pain medication and cancer treatment. Additionally, researchers could investigate the compound's safety and efficacy in humans to determine its potential as a new drug. Another direction is to explore the compound's potential use in other fields, such as agriculture or materials science. Overall, methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has significant potential for various scientific research applications, and further studies are needed to fully understand its properties and potential uses.
Synthesemethoden
Methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is synthesized using a specific method. The synthesis involves the reaction of 3-chloroaniline with 2,3,4,6,7,8-hexahydro-1H-pyrazino[1,2-a]quinoline-5,10-dione in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate. The synthesis method has been optimized to obtain high yields of the product.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs. The compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Produktname |
methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate |
---|---|
Molekularformel |
C22H23ClN2O4 |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C22H23ClN2O4/c1-22(2)10-14-17(15(26)11-22)16(12-5-4-6-13(23)9-12)18(21(28)29-3)19-20(27)24-7-8-25(14)19/h4-6,9,16H,7-8,10-11H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
NVCZZJMIHLQRKS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC(=CC=C4)Cl)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC(=CC=C4)Cl)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.